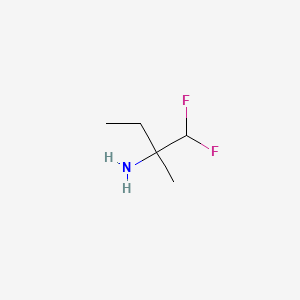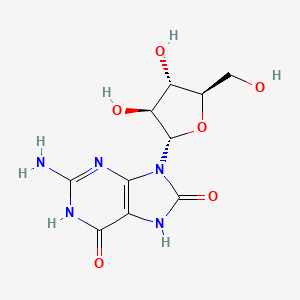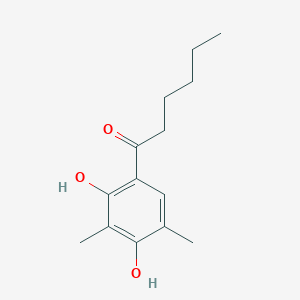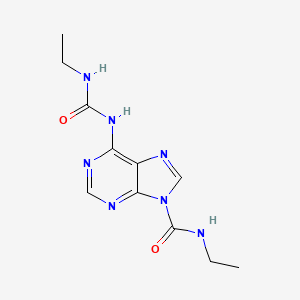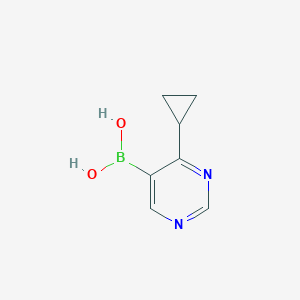![molecular formula C21H19N3 B12935882 2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile CAS No. 63617-97-0](/img/structure/B12935882.png)
2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial properties . The structure of this compound includes a biphenyl group with a butyl substituent and a pyrimidine ring with a carbonitrile group, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
The synthesis of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a butyl-substituted phenylboronic acid.
Introduction of the pyrimidine ring: The biphenyl intermediate is then reacted with a suitable pyrimidine precursor under conditions that promote cyclization and formation of the pyrimidine ring.
Addition of the carbonitrile group: Finally, the pyrimidine derivative is treated with a nitrile source, such as cyanogen bromide, to introduce the carbonitrile group
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
化学反应分析
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents like halogens or alkylating agents under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, some derivatives of pyrimidine-5-carbonitrile have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are involved in cancer cell proliferation and inflammation, respectively . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cell growth and induction of apoptosis .
相似化合物的比较
Similar compounds to 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile include other pyrimidine-5-carbonitrile derivatives, such as:
4-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile: This compound has a similar structure but with different substituents on the pyrimidine ring.
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carboxamide: This derivative has a carboxamide group instead of a carbonitrile group, which may alter its biological activity and chemical properties.
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-thiol:
The uniqueness of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications .
属性
CAS 编号 |
63617-97-0 |
|---|---|
分子式 |
C21H19N3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-[4-(4-butylphenyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-2-3-4-16-5-7-18(8-6-16)19-9-11-20(12-10-19)21-23-14-17(13-22)15-24-21/h5-12,14-15H,2-4H2,1H3 |
InChI 键 |
CYIUTEWMRFLAQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
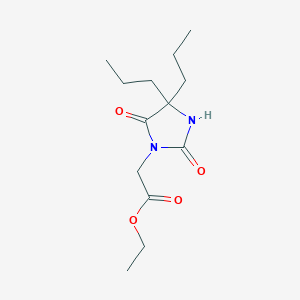
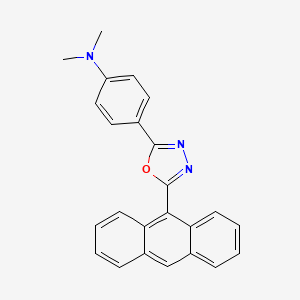
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
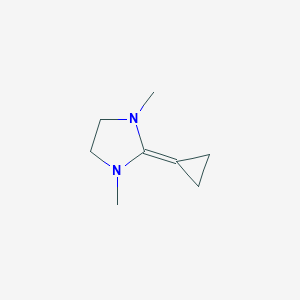
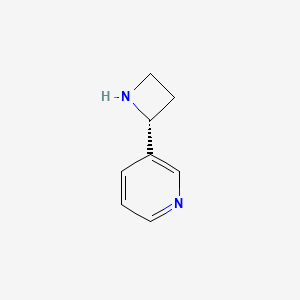
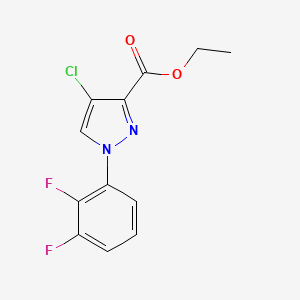
![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
